molecular formula C18H17N5O3S B3443150 methyl 4-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

methyl 4-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

Cat. No. B3443150
M. Wt: 383.4 g/mol
InChI Key: OXBJYAAAXRLZRI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridinyl group, a 1,2,4-triazolyl group, a thioacetyl group, and an amino benzoate group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings and functional groups. The pyridinyl and 1,2,4-triazolyl groups, in particular, would contribute to the compound’s aromaticity and potentially its stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar pyridinyl and 1,2,4-triazolyl groups could impact its solubility, while the thioacetyl group could influence its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be vast, given its complex structure and the potential for diverse reactivity. It could be explored for potential applications in areas such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

methyl 4-[[2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-23-16(13-4-3-9-19-10-13)21-22-18(23)27-11-15(24)20-14-7-5-12(6-8-14)17(25)26-2/h3-10H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBJYAAAXRLZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 3
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methyl 4-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 4
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methyl 4-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 5
methyl 4-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

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